methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family. This compound features a quinazoline core, a piperazine ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as “N-[3-(5-chloro-1H-indol-2-yl)phenyl]-N’-(4-methoxyphenyl)urea”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the compound.
Mode of action
The mode of action of these compounds can also vary widely. For example, piperazine derivatives, which are structurally similar to part of “methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate”, are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings .
Biochemical pathways
The affected pathways can be diverse. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
The molecular and cellular effects of these compounds’ actions would depend on their specific targets and modes of action. For example, piperazine derivatives can cause flaccid paralysis of worms by hyperpolarizing their nerve endings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine moiety reacts with a suitable leaving group on the quinazoline core.
Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and piperazine moieties.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the chlorophenyl group.
Major Products
Oxidation: Products may include quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the quinazoline core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Properties
IUPAC Name |
methyl 3-benzyl-2-[4-(2-chlorophenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O3/c1-35-26(34)20-11-12-21-23(17-20)29-27(32(25(21)33)18-19-7-3-2-4-8-19)31-15-13-30(14-16-31)24-10-6-5-9-22(24)28/h2-12,17H,13-16,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWFNMLYNNUPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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